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Compound of Interest

Compound Name: PD173074

Cat. No.: B1679126 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
Introduction

PD173074 is a potent and selective ATP-competitive inhibitor of Fibroblast Growth Factor

Receptors (FGFRs), demonstrating high affinity for FGFR1 and FGFR3.[1][2] It also exhibits

inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), albeit at

higher concentrations.[1][3] This small molecule is widely utilized in cancer research and

developmental biology to investigate the roles of FGFR signaling in cellular processes such as

proliferation, differentiation, angiogenesis, and apoptosis.[1][4] Its high selectivity makes it a

valuable tool for dissecting the specific contributions of the FGFR pathway in various cellular

contexts.[1][3]
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Property Value

Formula C₂₈H₄₁N₇O₃

Molecular Weight 523.67 g/mol [2]

CAS Number 219580-11-7[2]

Appearance Crystalline solid

Purity ≥98% (HPLC)

Solubility
Soluble in DMSO (≥100 mM) and Ethanol (≥100

mM)

Mechanism of Action
PD173074 functions as an ATP-competitive inhibitor, binding to the kinase domain of FGFRs

and preventing the transfer of phosphate from ATP to tyrosine residues. This action blocks the

autophosphorylation and subsequent activation of the receptor, thereby inhibiting downstream

signaling cascades.[1][3] The primary pathways affected by the inhibition of FGFR activation

include the RAS-RAF-MAPK-ERK, PI3K-AKT, and JAK-STAT pathways, all of which are crucial

for cell growth, survival, and differentiation.[5][6]
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Figure 1. PD173074 inhibits FGFR signaling pathways.
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Quantitative Data Summary
Table 1: Inhibitory Activity (IC₅₀) of PD173074 Against Various Kinases

Kinase Target IC₅₀ (nM) Notes

FGFR3 5[1][4] Potent inhibition.

FGFR1 ~21.5 - 25[1][3][4] Highly selective target.

VEGFR2 ~100 - 200[1][3][4] Also an effective inhibitor.

PDGFR 17,600[4]
Over 1000-fold less sensitive

than FGFR1.[1]

c-Src 19,800[4] Weakly inhibited.

EGFR, InsR, MEK, PKC >50,000[4] Negligible inhibition.

Table 2: In Vitro Cell Line Activity (IC₅₀) of PD173074

Cell Line Cancer Type IC₅₀ Reference Assay

NCI-H1581 Lung Cancer 12.25 nM Growth Inhibition[1]

KG-1
Acute Myeloid

Leukemia
51.29 nM Growth Inhibition[1]

KMS11, KMS18
Multiple Myeloma

(FGFR3-expressing)
<20 nM Viability Assay[1]

MFM-223 Breast Cancer 215.76 nM Growth Inhibition[1]

TFK-1 Cholangiocarcinoma ~6.6 µM Cell Viability[6]

KKU-213 Cholangiocarcinoma ~8.4 µM Cell Viability[6]

RBE Cholangiocarcinoma ~11 µM Cell Viability[6]

RT112 Urothelial Carcinoma
In the nanomolar

range
Cell Viability[7]
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Experimental Protocols
1. Preparation of PD173074 Stock Solution

Reagents and Materials:

PD173074 powder

Dimethyl sulfoxide (DMSO), sterile

Sterile microcentrifuge tubes

Procedure:

To prepare a 10 mM stock solution, add 1.91 mL of DMSO to 1 mg of PD173074 powder

(MW: 523.67 g/mol ).

Vortex thoroughly until the powder is completely dissolved.

Aliquot the stock solution into smaller volumes (e.g., 20 µL) to avoid repeated freeze-thaw

cycles.

Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.

2. Cell Viability/Proliferation Assay (MTT Assay)

This protocol provides a general method to assess the effect of PD173074 on cell viability.

Optimization of cell density, drug concentration, and incubation time is recommended for each

specific cell line.

Reagents and Materials:

Cells of interest

Complete cell culture medium

PD173074 stock solution (10 mM in DMSO)

96-well cell culture plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

DMSO or solubilization buffer

Plate reader

Procedure:

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in

100 µL of complete medium.[6]

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

Prepare serial dilutions of PD173074 in complete medium from the stock solution. A typical

concentration range might be 0.1 nM to 100 µM.[6] Include a vehicle control (DMSO) at

the same final concentration as the highest PD173074 treatment.

Remove the medium from the wells and add 100 µL of the prepared PD173074 dilutions or

vehicle control.

Incubate for the desired time period (e.g., 24, 48, or 72 hours).[6]

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for

the formation of formazan crystals.

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the

formazan crystals.

Measure the absorbance at 540 nm using a microplate reader.

Calculate cell viability as a percentage relative to the vehicle-treated control cells and

determine the IC₅₀ value.

3. Western Blot Analysis of FGFR Pathway Inhibition

This protocol is designed to confirm the inhibitory effect of PD173074 on FGFR

phosphorylation and downstream signaling molecules like ERK.
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Reagents and Materials:

Cells of interest (e.g., RT112 cells with constitutive FGFR3 activation[7])

Complete cell culture medium

PD173074 stock solution

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

BCA protein assay kit

SDS-PAGE gels, running buffer, and transfer buffer

PVDF membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-phospho-FGFR, anti-total-FGFR, anti-phospho-ERK, anti-

total-ERK, anti-GAPDH)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Imaging system

Procedure:

Seed cells in 6-well plates and grow to 70-80% confluency.

Treat cells with various concentrations of PD173074 (e.g., 10 nM, 50 nM, 1 µM) and a

vehicle control for a specified time (e.g., 1-2 hours).[7]

Wash cells with ice-cold PBS and lyse them with lysis buffer.

Clarify the lysates by centrifugation and determine the protein concentration using a BCA

assay.
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Denature equal amounts of protein by boiling in Laemmli buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with primary antibodies overnight at 4°C.

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated

secondary antibody for 1 hour at room temperature.

Wash again with TBST, apply the chemiluminescent substrate, and visualize the protein

bands using an imaging system.

Analyze the band intensities to assess the reduction in phosphorylation of FGFR and ERK

relative to total protein levels.
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Figure 2. General workflow for in vitro experiments using PD173074.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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